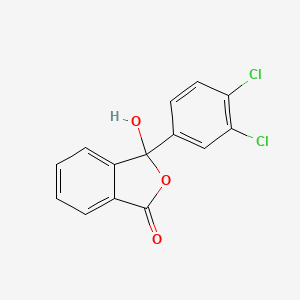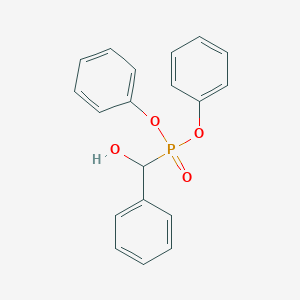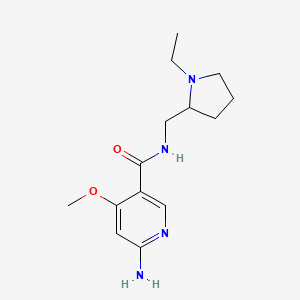
tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride is an organic compound widely used in scientific research and laboratory experiments due to its unique properties. It is a white crystalline solid with a molecular formula of C11H21N3O2Cl. This compound is often utilized as a reagent for the synthesis of other compounds and as a catalyst for certain reactions.
Vorbereitungsmethoden
The synthesis of tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride involves a two-step process. The first step is the condensation of piperazine with 1-bromo-3-tert-butylpropane in the presence of a base such as sodium hydroxide. This reaction produces 1-bromo-3-tert-butylpiperazine, which is then reacted with hydrochloric acid to produce the final product.
Analyse Chemischer Reaktionen
Tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different products.
Reduction: It can also undergo reduction reactions, often using reagents like lithium aluminum hydride.
Substitution: Substitution reactions are common, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent for the synthesis of other compounds and as a catalyst for certain reactions.
Biology: This compound is used in the synthesis of peptides, peptidomimetics, and other biologically active compounds.
Medicine: It has been used in the synthesis of heterocyclic compounds and as a catalyst for the polymerization of vinyl monomers.
Industry: It is used as a ligand in coordination chemistry and as an inhibitor of enzymes.
Wirkmechanismus
The mechanism of action of tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride involves its role as a catalyst for certain reactions. It acts as a ligand in coordination chemistry and an inhibitor of enzymes. The compound binds to metal ions and is able to transfer electrons in a redox reaction. It also acts as a Lewis acid, meaning that it can accept electrons from other molecules.
Vergleich Mit ähnlichen Verbindungen
Tert-Butyl 3-(piperazin-1-yl)pyrrolidine-1-carboxylate hydrochloride is unique due to its specific structure and properties. Similar compounds include:
These compounds share some structural similarities but differ in their specific functional groups and applications.
Eigenschaften
Molekularformel |
C13H26ClN3O2 |
|---|---|
Molekulargewicht |
291.82 g/mol |
IUPAC-Name |
tert-butyl 3-piperazin-1-ylpyrrolidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H25N3O2.ClH/c1-13(2,3)18-12(17)16-7-4-11(10-16)15-8-5-14-6-9-15;/h11,14H,4-10H2,1-3H3;1H |
InChI-Schlüssel |
CPZJCUJZNASBJI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(C1)N2CCNCC2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-Chloro-2-[4-(chlorosulfonyl)phenyl]-1-benzofuran-6-sulfonyl chloride](/img/structure/B12885474.png)



![2-(Carboxy(hydroxy)methyl)-5-(methoxycarbonyl)benzo[d]oxazole](/img/structure/B12885506.png)
![4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-4-yl)benzamide](/img/structure/B12885515.png)





![dicyclohexyl-[2-[4-(2-methoxyphenyl)phenyl]phenyl]phosphane](/img/structure/B12885553.png)
